molecular formula C14H28O6 B11931740 Thp-peg4-C1-OH

Thp-peg4-C1-OH

Cat. No.: B11931740
M. Wt: 292.37 g/mol
InChI Key: RYXRDIFLSSBEJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thp-peg4-C1-OH: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its tetrahydropyranyl (THP) protecting group and a terminal hydroxyl group. It is primarily utilized in the field of medicinal chemistry for the targeted degradation of proteins through the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thp-peg4-C1-OH typically involves the protection of a polyethylene glycol chain with a tetrahydropyranyl groupThe reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in an anhydrous solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Thp-peg4-C1-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Thp-peg4-C1-OH has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.

    Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.

    Medicine: Utilized in the development of targeted therapies for diseases such as cancer and neurodegenerative disorders.

    Industry: Applied in the production of advanced materials and nanotechnology

Mechanism of Action

Thp-peg4-C1-OH functions as a linker in PROTACs, which are bifunctional molecules designed to induce the degradation of specific proteins. The compound connects two ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent proteasomal degradation of the target protein, effectively reducing its levels within the cell .

Comparison with Similar Compounds

Uniqueness: Thp-peg4-C1-OH is unique due to its specific combination of the tetrahydropyranyl protecting group and the terminal hydroxyl group, which provides versatility in chemical modifications and applications in PROTAC synthesis .

Properties

Molecular Formula

C14H28O6

Molecular Weight

292.37 g/mol

IUPAC Name

3-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]propan-1-ol

InChI

InChI=1S/C14H28O6/c15-5-3-6-16-8-9-17-10-11-18-12-13-20-14-4-1-2-7-19-14/h14-15H,1-13H2

InChI Key

RYXRDIFLSSBEJV-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCOCCOCCOCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.